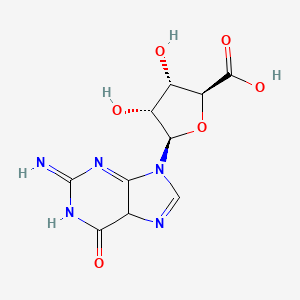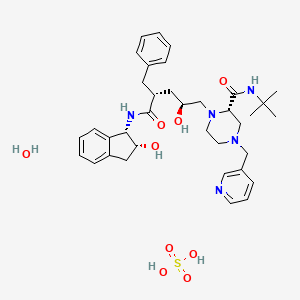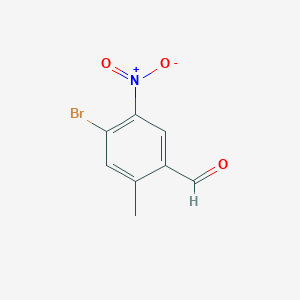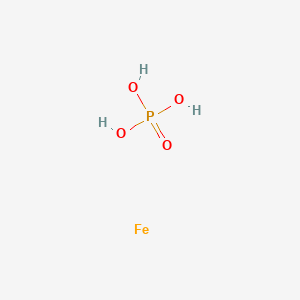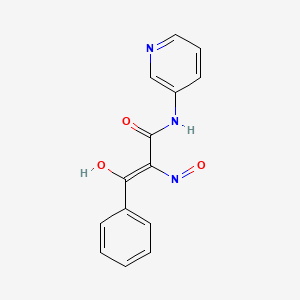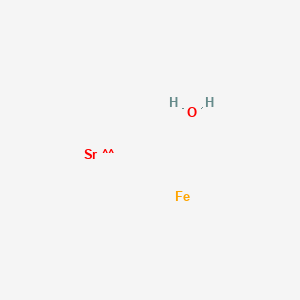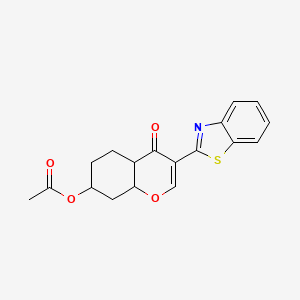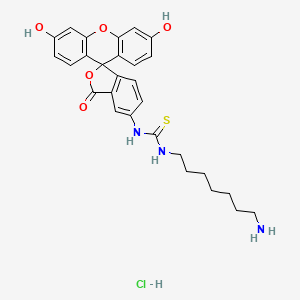
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines a fluorescein moiety with a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the following steps:
Preparation of Fluorescein Derivative: Fluorescein is first modified to introduce a reactive group, such as an isothiocyanate.
Reaction with 7-Aminoheptyl Amine: The modified fluorescein is then reacted with 7-aminoheptyl amine to form the thiourea linkage.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The fluorescein moiety absorbs light and re-emits it at a longer wavelength, allowing for visualization. The thiourea group may interact with thiol-containing proteins or other biomolecules, facilitating targeted binding.
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye with similar applications in labeling and imaging.
Rhodamine B Isothiocyanate: Another fluorescent dye with different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with enhanced brightness and photostability.
Uniqueness
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its specific combination of a long-chain amine and a fluorescein moiety, which may provide distinct binding properties and fluorescence characteristics compared to other dyes.
Properties
Molecular Formula |
C28H30ClN3O5S |
|---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
1-(7-aminoheptyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C28H29N3O5S.ClH/c29-12-4-2-1-3-5-13-30-27(37)31-17-6-9-21-20(14-17)26(34)36-28(21)22-10-7-18(32)15-24(22)35-25-16-19(33)8-11-23(25)28;/h6-11,14-16,32-33H,1-5,12-13,29H2,(H2,30,31,37);1H |
InChI Key |
DTYQXPGGXCAXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


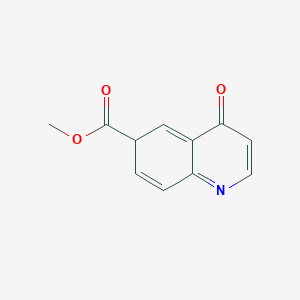
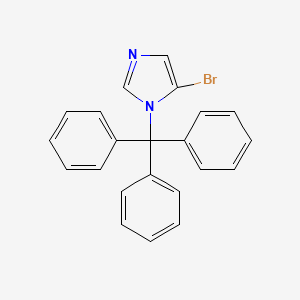
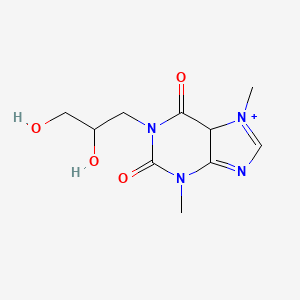
![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)
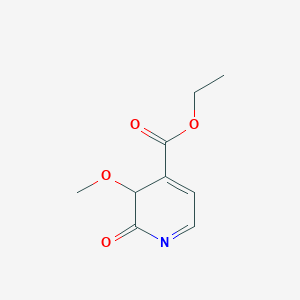
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)
